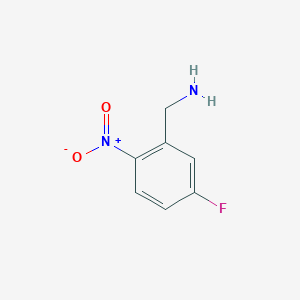

(5-Fluoro-2-nitrophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBZLBJDNVILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Nitroaromatic Amines in Synthetic Chemistry

Fluorinated nitroaromatic amines are a class of organic compounds that serve as crucial intermediates in modern synthetic chemistry, particularly in the creation of pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov A fluorine substituent can enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability. nih.govbldpharm.com

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and any attached functional groups. It is also a highly versatile functional handle. For instance, the nitro group can be readily reduced to an amine, which can then be used in a wide array of subsequent chemical transformations, such as amide bond formations or the construction of heterocyclic rings. acs.orgacs.org Furthermore, nitroarenes have emerged as viable coupling partners in various transition-metal-catalyzed reactions, including palladium-catalyzed Mizoroki-Heck reactions, providing alternatives to more traditional organohalide substrates. acs.org

The combination of both a fluorine atom and a nitro group on an aromatic amine scaffold, as seen in (5-Fluoro-2-nitrophenyl)methanamine, creates a molecule with a unique profile. The fluorine atom modulates the electronic properties and basicity of the amine, while the ortho-nitro group can influence the conformation and reactivity of the benzylic amine through steric and electronic effects. This dual functionality makes such compounds valuable precursors for synthesizing diverse and complex molecular architectures. rsc.orgacs.org Research into fluorinated nitrotoluenes, for example, has highlighted that the fluorine's electron-withdrawing effect has a notable influence on the nitration process and improves the thermal and detonation properties of energetic materials. nih.gov

Contextualization Within Substituted Phenylmethanamine Derivatives

(5-Fluoro-2-nitrophenyl)methanamine belongs to the broader class of substituted phenylmethanamine (benzylamine) derivatives. The benzylamine (B48309) scaffold is a common structural motif found in a vast number of biologically active compounds and is a key precursor in organic synthesis. wikipedia.org Derivatives of benzylamine are explored for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. acs.orgnih.govontosight.ainih.gov

The specific substituents on the phenyl ring of a benzylamine derivative are critical in defining its chemical properties and biological function. Structure-activity relationship (SAR) studies on various series of benzylamine derivatives demonstrate that even minor modifications can lead to significant changes in activity. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase, substitutions on the central aromatic ring were found to be permissible, though steric clashes from bulky groups could lead to a loss of activity. nih.gov Similarly, research on fluorine-substituted benzylamines as potential monoamine oxidase (MAO) inhibitors has shown that the addition of electron-withdrawing groups can transform enzyme substrates into inactivators. nih.gov

Within this context, this compound can be viewed as a specifically functionalized building block. The 5-fluoro and 2-nitro groups provide distinct electronic and steric properties compared to other substituted benzylamines. The ortho-nitro group, in particular, makes this compound a useful precursor for synthesizing heterocyclic systems, such as quinolines or benzimidazoles, following reduction and subsequent cyclization reactions. Recent research has focused on developing potent and selective inhibitors for various enzymes, such as coactivator-associated arginine methyltransferase 1 (CARM1), using (2-(benzyloxy)phenyl)methanamine (B111105) derivatives, highlighting the therapeutic potential of this structural class. acs.orgresearchgate.net

Applications of 5 Fluoro 2 Nitrophenyl Methanamine As a Synthetic Building Block

Precursors in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the phenyl ring of (5-Fluoro-2-nitrophenyl)methanamine makes it an important precursor for a variety of complex organic structures. Its utility spans the creation of heterocyclic systems, substituted amines, and materials with advanced properties.

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds.

Pyrroles: While direct synthesis from this compound is a specific pathway, related structures are extensively used. For instance, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for pharmaceuticals, involves the cyclization of precursors containing a fluorophenyl group. google.com The general strategy often involves the reaction of an aminomethyl group or a derivative with a dicarbonyl compound or its equivalent. The reduction of the nitro group on the this compound scaffold to an amine provides a second point of reactivity, which can be used to form fused pyrrole (B145914) ring systems. Additionally, nitrophenyl derivatives of pyrrole diamides have been synthesized and studied for their unique chemical behaviors. nih.gov

Pyrimidines: Fluorinated pyrimidines are a significant class of compounds in medicinal chemistry. The (5-fluoro-2-nitrophenyl) moiety can be incorporated into pyrimidine (B1678525) structures. For example, N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine serves as a reagent in the synthesis of anticancer agents. chemicalbook.com The aminomethyl group of the parent compound can act as a nucleophile to react with appropriately substituted pyrimidine precursors, building complex derivatives. The development of 5-fluoroalkylated pyrimidine nucleosides has been achieved through methods like Negishi cross-coupling, highlighting the importance of the fluorine substituent in creating potential therapeutic agents. nih.gov

Triazoles: The synthesis of triazole derivatives can be achieved using aromatic amines as starting materials. researchgate.net By reducing the nitro group of this compound to an aniline (B41778) derivative, a diamine is formed. This resulting compound can then undergo diazotization and subsequent cyclization reactions to form benzotriazoles or be used in click chemistry reactions to form 1,2,3-triazoles.

The following table summarizes the potential of this compound as a precursor for heterocycle synthesis.

| Heterocycle | Synthetic Strategy | Relevant Findings |

| Pyrroles | Cyclization reactions involving the amine and a dicarbonyl; reduction of nitro group followed by cyclization. | Precursors containing fluorophenyl groups are key for pharmaceutical intermediates. google.com Nitrophenyl groups are appended to pyrrole structures to study their chemical properties. nih.gov |

| Pyrimidines | Nucleophilic substitution of the amine onto a pyrimidine core; incorporation of the entire fluoronitrophenyl scaffold. | Fluoronitrophenyl groups are part of reagents used to synthesize complex pyrimidines with anticancer activity. chemicalbook.com Fluorinated pyrimidines are valuable for therapeutic applications. nih.gov |

| Triazoles | Reduction of the nitro group to an amine, followed by diazotization and cyclization. | Aromatic amines are common precursors for creating triazole derivatives. researchgate.net |

One of the most straightforward and powerful transformations of this compound is the reduction of its nitro group. This reaction converts the molecule into (3-amino-4-fluorophenyl)methanamine, a substituted aromatic diamine. This diamine is a versatile intermediate itself, with two distinct amine groups that can be selectively functionalized. The primary benzylic amine is generally more nucleophilic than the aromatic amine, allowing for controlled reactions.

This transformation is a key step in building more elaborate molecular architectures where two points of attachment or functionalization are required on a benzene (B151609) ring. For example, similar precursors like 2,4-difluoronitrobenzene (B147775) are converted to 5-fluoro-2-nitroaniline, which is then used to synthesize other key intermediates through reactions involving its amino group. google.com

The structural features of this compound make it a candidate for incorporation into scaffolds for advanced materials. Amide-containing molecules are fundamental to the synthesis of functional materials. acs.org By transforming the aminomethyl group into various amides, polymers or functional small molecules with specific electronic or physical properties can be designed. The presence of the fluorine atom can enhance properties like thermal stability and lipophilicity, while the nitro group can be used as a handle for further modifications or as an electron-withdrawing group to tune the electronic properties of the material. For instance, fluorinated pyrimidine derivatives are used not only in biology but also as precursors for new materials.

Role in Scaffold and Compound Library Design for Chemical Research

In modern chemical research, particularly in drug discovery, the design of scaffolds and the generation of compound libraries are essential for identifying new biologically active molecules. This compound is an excellent starting point for such endeavors due to its trifunctional nature.

The molecule can be considered a versatile scaffold from which a library of derivatives can be synthesized by modifying one or more of its functional groups.

Amine Functionalization: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

Nitro Group Reduction/Modification: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a completely different set of derivatives.

Aromatic Substitution: While less common, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions.

This multi-pronged derivatization potential allows for the rapid creation of a diverse set of molecules from a single, readily available starting material. Scaffolds like the five-membered pyrrolidine (B122466) ring, which can be synthesized from amine precursors, are widely used by medicinal chemists to create novel compounds. unipa.it The ability to generate stereoisomers and achieve three-dimensional diversity is a key advantage in designing molecules that can interact with biological targets like proteins. unipa.it

Functionalization Strategies and Derivatization Reactions

The reactivity of this compound is dominated by its primary amine and nitro group, allowing for a range of functionalization strategies.

The primary aminomethyl group is a key site for derivatization.

Acylation: This reaction involves treating this compound with an acylating agent (such as an acid chloride, anhydride, or carboxylic acid with a coupling agent) to form an amide. A wide variety of amides can be synthesized using reagents like Diethylaminosulfur trifluoride (DAST), which facilitates the coupling of carboxylic acids and amines. acs.orgacs.org This method is effective for a broad range of substrates, including primary and secondary amines, and can be used to create complex amide derivatives. acs.orgacs.org

Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. For example, a common synthetic operation is the conversion of a primary amine to a secondary amine structure using an aldehyde and a reducing agent like sodium borohydride. google.com

These functionalization reactions are fundamental to using this compound as a building block. The table below details these key derivatization reactions.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Acylation | Carboxylic acids, DAST, in DCM at room temperature. acs.orgacs.org | Amide | Formation of stable linkages, crucial for building larger molecules and functional materials. acs.org |

| Alkylation | Aldehyde (e.g., formaldehyde), reducing agent (e.g., sodium borohydride). google.com | Secondary or Tertiary Amine | Introduces new alkyl groups, modifying the steric and electronic properties of the molecule. google.com |

Transformations of the Nitro Group to Other Functionalities

The nitro group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly enhancing its utility as a synthetic building block. The most common and pivotal transformation is its reduction to an amino group, which opens up a vast array of subsequent chemical modifications. This conversion is a critical step in the synthesis of numerous complex molecules, including pharmaceuticals and materials.

The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups within the molecule and the desired selectivity.

A prevalent and highly efficient method for the reduction of nitroarenes is catalytic hydrogenation. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. For instance, the reduction of a similar compound, 4-fluoro-1-nitrobenzene, to 4-fluoroaniline (B128567) has been achieved in quantitative yield using 10% Pd/C and hydrogen in methanol (B129727) at room temperature. chemicalbook.com This type of transformation is generally clean and high-yielding. Given the structural similarity, a similar outcome would be expected for the reduction of this compound to 4-fluoro-2-(aminomethyl)aniline.

Another common approach involves the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. These methods are robust and often used in industrial settings. Additionally, reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be effective for the reduction of nitro groups, particularly when milder conditions are required to avoid the reduction of other sensitive functionalities.

The resulting 4-fluoro-2-(aminomethyl)aniline is a valuable intermediate. The newly formed aniline moiety can undergo a wide range of reactions, including diazotization followed by substitution, acylation to form amides, and condensation reactions to construct heterocyclic rings such as benzimidazoles.

The following table details a representative reduction of a nitroarene to an aniline, illustrating the typical reagents, conditions, and high yields achievable for this class of compounds.

| Reactant | Reagent and Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-1-nitrobenzene | 10% Pd/C, H₂, Methanol, Room Temperature, 3 hours | 4-Fluoroaniline | 100 | chemicalbook.com |

This data underscores the efficiency of catalytic hydrogenation for the reduction of fluorinated nitroaromatic compounds. The successful application of this method to a closely related substrate strongly suggests its applicability to this compound for the synthesis of the corresponding diamine.

Theoretical and Computational Studies of 5 Fluoro 2 Nitrophenyl Methanamine

Quantum Chemical Characterization of Electronic Structure

No published studies were found that specifically detail the quantum chemical characterization of (5-Fluoro-2-nitrophenyl)methanamine.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

There are no available research findings or data tables from DFT calculations determining the optimized molecular geometry and stability of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Specific FMO analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported in the literature.

Electrostatic Potential Surface (EPS) Mapping

No studies containing EPS maps for this compound, which would illustrate its electrophilic and nucleophilic sites, are publicly accessible.

Computational Modeling of Reaction Mechanisms and Energetics

There is a lack of published research on the computational modeling of reaction mechanisms and energetics involving this compound.

Transition State Analysis and Energy Barriers

No data is available regarding the transition state structures or the energy barriers for reactions involving this specific compound.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

Detailed reaction coordinate maps and IRC pathways for reactions of this compound have not been computationally investigated in any available literature.

Prediction of Product Distributions and Selectivity

In the realm of synthetic chemistry, computational methods are invaluable for predicting the outcomes of chemical reactions, particularly the distribution of products and the selectivity for certain isomers. For a molecule like this compound, these predictions are crucial for understanding its reactivity.

Theoretical predictions of reaction selectivity often rely on the principles of transition state theory. By calculating the Gibbs free energy of the transition states for competing reaction pathways, chemists can estimate the relative rates of reaction and thus the product distribution. For electrophilic aromatic substitution reactions involving this compound, computational models can predict the most likely position of substitution by analyzing the stability of the intermediate sigma complexes. The electron-donating aminomethyl group and the electron-withdrawing nitro and fluoro groups have opposing effects on the electron density of the aromatic ring, making computational analysis essential for accurate predictions.

Machine learning models, trained on vast datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. scispace.commdpi.com These models can identify subtle electronic and steric features that influence selectivity, offering a complementary approach to traditional quantum chemical calculations. scispace.comchemicalbook.com

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C3 | 18.5 | No |

| C4 | 15.2 | Yes |

| C6 | 20.1 | No |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. It serves to demonstrate the type of information generated from computational studies.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis, aided by computational methods, allows for the exploration of the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the aminomethyl group and the oxygen atoms of the adjacent nitro group. researchgate.net Such an interaction would create a six-membered ring, significantly influencing the molecule's preferred conformation. Computational studies on similar ortho-substituted systems, such as ortho-nitroanilines, have shown that such hydrogen bonds can be quite stable. researchgate.netsigmaaldrich.com The strength of this hydrogen bond can be estimated by comparing the energies of the hydrogen-bonded conformer with a non-bonded conformer. openaccessjournals.com

Tautomerism, the interconversion of structural isomers, is another aspect to consider. For this compound, proton transfer from the amine nitrogen to a nitro-group oxygen could theoretically lead to an aci-nitro tautomer. Computational calculations of the relative energies of the tautomers can predict the equilibrium position. bldpharm.com For most nitro compounds, the nitro form is significantly more stable, but the presence of the adjacent amino group could influence this equilibrium. bldpharm.com

Table 2: Theoretical Comparison of Conformers of this compound

| Conformer | Intramolecular H-Bond (N-H···O) | Relative Energy (kcal/mol) |

| A (H-bonded) | Yes | 0.0 (most stable) |

| B (Non-H-bonded) | No | +3.5 |

Note: The data in this table is illustrative and based on computational studies of analogous ortho-nitrobenzylamine systems.

The orientation of the methanamine and nitro groups relative to the plane of the benzene (B151609) ring is a critical aspect of the conformational analysis of this compound. The rotation around the C-C bond connecting the methanamine group to the ring and the C-N bond of the nitro group will have specific energy profiles. Computational methods can map these rotational barriers, revealing the most stable orientations. nih.gov

The fluorine atom, while not participating in hydrogen bonding as strongly as oxygen or nitrogen, can still influence the local electronic environment and, consequently, the preferred conformation. nih.gov The interplay between the steric hindrance of the substituents and the stabilizing effect of intramolecular hydrogen bonding will ultimately determine the global minimum energy conformation of the molecule.

Solvent Effects in Theoretical Predictions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can account for solvent effects using various models, which can be broadly categorized as implicit or explicit.

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. synquestlabs.com This approach simplifies the calculation by averaging the effect of the solvent over the entire solute molecule. The Polarizable Continuum Model (PCM) is a widely used example. While computationally efficient, implicit models may not capture specific solute-solvent interactions like hydrogen bonding. researchgate.netnih.gov

Explicit solvation models provide a more detailed and realistic picture by including individual solvent molecules in the calculation. nih.govnih.gov This approach is computationally more demanding but can accurately model specific interactions, such as the hydrogen bonds between the aminomethyl group of this compound and surrounding water molecules. nih.gov

Microsolvation studies, where a small number of solvent molecules are explicitly included around the solute, offer a balance between computational cost and accuracy. mdpi.com This method is particularly useful for understanding how the first solvation shell influences the solute's conformation and reactivity. nih.gov For this compound, microsolvation models could elucidate how strongly interacting solvents might disrupt the intramolecular hydrogen bond in favor of forming intermolecular hydrogen bonds with the solvent.

Table 3: Comparison of Solvation Models for Predicting the Stability of the Intramolecular Hydrogen Bond in this compound

| Solvation Model | Predicted Stability of Intramolecular H-Bond | Computational Cost |

| Implicit (PCM, Water) | Moderately stable | Low |

| Explicit (Microsolvation with 6 water molecules) | Potentially disrupted | High |

Note: This table provides a conceptual comparison of how different solvation models might be applied to study the target molecule.

Structure Reactivity Relationships in 5 Fluoro 2 Nitrophenyl Methanamine Chemistry

Impact of Fluoro and Nitro Groups on Aromatic Electrophilicity and Nucleophilicity

The reactivity of an aromatic ring is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents. numberanalytics.comlibretexts.org These effects are broadly categorized into inductive and resonance effects. numberanalytics.comlibretexts.org The inductive effect relates to the withdrawal or donation of electrons through the sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. numberanalytics.comlibretexts.org

In (5-Fluoro-2-nitrophenyl)methanamine, both the fluoro and nitro groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comfiveable.me

Nitro Group: The nitro group (-NO₂) is a powerful deactivating group, diminishing the reactivity of the benzene ring towards EAS by more than ten million times compared to benzene. libretexts.org This is due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. libretexts.orglibretexts.org The π electrons from the ring are drawn towards the substituent, creating a positive charge within the ring and destabilizing the carbocation intermediate formed during EAS. libretexts.org The nitro group is a meta-director for electrophilic attack. libretexts.org Conversely, this strong electron withdrawal makes the aromatic ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. mdpi.com

The combined presence of both fluoro and nitro groups in this compound significantly enhances the electrophilicity of the aromatic ring, making it a prime candidate for SNAr reactions. The nitro group, being a stronger deactivating group, will predominantly govern the reactivity, with the fluorine atom providing additional electronic influence.

Influence of the Methanamine Moiety on Chemical Transformations

The methanamine moiety (-CH₂NH₂) introduces a basic and nucleophilic center to the molecule.

Basicity: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it basic. The basicity of benzylamine (B48309) is slightly higher than that of ammonia (B1221849), and this can be attributed to the electronic effects of the benzyl (B1604629) group. stackexchange.com While the phenyl group itself is electron-withdrawing, the intervening methylene (B1212753) group (-CH₂) can have an electron-donating inductive effect on the nitrogen, increasing its electron density and thus its basicity. stackexchange.com However, the presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, would be expected to decrease the basicity of the amine by pulling electron density away from the nitrogen atom. stackexchange.com

Nucleophilicity: Amines are generally good nucleophiles due to the lone pair on the nitrogen atom. masterorganicchemistry.com The nucleophilicity of amines generally follows their basicity, with primary and secondary amines being more nucleophilic than ammonia. masterorganicchemistry.com However, nucleophilicity is also highly sensitive to steric hindrance. masterorganicchemistry.com The methanamine group in this compound is relatively unhindered, allowing it to participate readily in nucleophilic reactions. It can undergo various chemical transformations typical of primary amines, such as acylation and alkylation. For instance, it can react with carboxylic acids or their derivatives to form amides. acs.orgacs.org The electron-withdrawing substituents on the ring can impact the nucleophilicity of the amine; a decrease in electron density on the nitrogen would lead to reduced nucleophilic character. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) within the Scope of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.comnih.govdoi.org For nitroaromatic compounds, QSAR models have been extensively developed to predict properties like toxicity, which is often linked to their reactivity. mdpi.comnih.gov

These models utilize molecular descriptors, which are numerical values that characterize the structure of a molecule. doi.org Descriptors can be categorized as constitutional, topological, quantum-chemical, etc. aimspress.com For nitroaromatics, key descriptors often include hydrophobicity, electrophilicity, and the energy of the lowest unoccupied molecular orbital (ELUMO). mdpi.com

QSAR studies on nitroaromatic compounds have revealed that their reactivity and toxicity are influenced by factors such as:

Hydrophobicity: Affects the distribution and transport of the compound. mdpi.com

Nitroreduction: The biological activity of many nitroaromatics is dependent on the enzymatic reduction of the nitro group. researchgate.net

The development of robust QSAR models can aid in predicting the reactivity of new nitroaromatic compounds like this compound and in designing safer chemicals. mdpi.comnih.gov

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of aromatic compounds. scribd.comwikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. wikipedia.org

The Taft equation is an extension of the Hammett equation that can be applied to aliphatic systems and ortho-substituted aromatic systems by separating the polar (inductive), steric, and resonance effects. scribd.comcdnsciencepub.comsciepub.com

For this compound, Hammett and Taft analyses would be invaluable in predicting how the fluoro and nitro substituents influence the rates and equilibria of reactions involving the methanamine group or the aromatic ring. For instance, the acidity of the N-H bonds or the rate of a nucleophilic substitution on the ring could be correlated with the σ values of the fluoro and nitro groups. A comprehensive table of Hammett constants for various substituents is available in the literature. ustc.edu.cn

Table 1: Illustrative Hammett (σ) and Taft (σ) Constants for Relevant Substituents*

| Substituent | Type | Hammett Constant (σ) | Taft Constant (σ*) | Effect on Acidity | Effect on Basicity |

|---|---|---|---|---|---|

| -NO₂ (para) | Electron-withdrawing | 0.78 | - | Increases | Decreases |

| -F (meta) | Electron-withdrawing | 0.34 | - | Increases | Decreases |

| -CH₃ (para) | Electron-donating | -0.17 | 0.00 | Decreases | Increases |

| -Cl (para) | Electron-withdrawing | 0.23 | - | Increases | Decreases |

Note: The values in this table are illustrative and can vary slightly depending on the source and the specific reaction conditions. The Taft constant is typically used for aliphatic systems.

Positional Isomerism and its Chemical Consequences

Positional isomers are molecules that have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. studysmarter.co.ukspectroscopyonline.com In the context of substituted benzenes, the relative positions of the substituents have a profound impact on the molecule's chemical properties and reactivity. spectroscopyonline.comaip.org

For a fluoro-nitro-substituted benzylamine, the positions of the fluoro and nitro groups relative to each other and to the methanamine group will significantly alter the molecule's behavior.

Table 2: Comparison of Positional Isomers of Fluoro-Nitro-Benzylamine

| Isomer | Key Structural Feature | Expected Chemical Consequences |

|---|---|---|

| This compound | Nitro group is ortho to the methanamine group; Fluoro group is meta to the methanamine group. | The strong electron-withdrawing nitro group at the ortho position will significantly decrease the basicity and nucleophilicity of the amine. The ring is highly activated for nucleophilic aromatic displacement of the fluorine. |

| (3-Fluoro-4-nitrophenyl)methanamine | Nitro group is para to the methanamine group; Fluoro group is meta to the methanamine group. | The para-nitro group will also strongly decrease the basicity of the amine. The ring is activated for nucleophilic aromatic displacement of the fluorine. |

| (4-Fluoro-3-nitrophenyl)methanamine | Nitro group is meta to the methanamine group; Fluoro group is para to the methanamine group. | The meta-nitro group will have a less pronounced effect on the amine's basicity compared to the ortho or para isomers. The ring is less activated for nucleophilic aromatic displacement of the fluorine compared to isomers where the nitro group is ortho or para to the fluorine. |

The directing effects of the substituents also play a crucial role in further reactions. For instance, in an electrophilic substitution reaction on this compound, the powerful meta-directing nitro group and the ortho, para-directing fluoro and amino (after considering the methylene spacer) groups will create a complex pattern of reactivity, likely leading to a mixture of products or favoring a specific position based on the dominant electronic and steric influences. The synthesis of specific isomers often requires carefully chosen starting materials and reaction conditions, as seen in the preparation of related compounds like 5-fluoro-2-nitrophenol (B146956) or 5-fluoro-2-nitropyridine. google.comchemicalbook.com The displacement of a nitro or fluoro group in fluoroalkoxylation reactions further highlights the importance of substituent positioning. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluoro-2-nitrophenyl)methanamine, and how are intermediates purified?

- Methodology :

- Step 1 : Start with halogenated nitroaromatic precursors (e.g., 5-fluoro-2-nitrophenol ) and perform nucleophilic substitution to introduce the methanamine group.

- Step 2 : Use methyl tert-butyl ether (MTBE) as a solvent and sodium hydroxide for phase separation, as demonstrated in analogous syntheses .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥95% by area) .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) to avoid over-reduction of the nitro group.

Q. How is the structural identity and purity of this compound validated?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, amine protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H] at m/z 185.05 for CHFNO) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and compare bond lengths/angles to analogs (e.g., thiadiazole derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Root Cause Analysis :

- Variables : Solvent polarity (MTBE vs. THF), reaction temperature (25°C vs. 40°C), and catalyst choice (e.g., Pd/C vs. Raney Ni).

- Experimental Design : Use a factorial design (DoE) to optimize parameters. For example, vary temperature (20–50°C) and solvent (MTBE, EtOAc, DCM) while monitoring yield via HPLC .

Q. What is the role of the nitro group in the compound’s stability under physiological conditions?

- Degradation Pathways :

- Hydrolysis : Nitro groups are susceptible to reduction in acidic/basic media. Test stability in PBS (pH 7.4) at 37°C over 24–72 hours; monitor via UV-Vis (λmax ~320 nm) .

- Photodegradation : Expose to UV light (254 nm) and analyze degradation products with LC-MS. Use amber vials for storage to mitigate this .

- Mitigation Strategies : Stabilize via salt formation (e.g., HCl salt, as in CAS 1214366-45-6 ) or encapsulation in liposomes for drug delivery applications .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Studies :

- Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electrophilicity indices (ω) and Fukui functions. Compare to analogs (e.g., 2-chloro-5-fluorobenzaldehyde ).

- Outcomes : Predict regioselectivity for amine substitution at the para-fluoro position due to lower activation energy (ΔG<sup>‡</sup> ~25 kcal/mol) .

Q. What are the applications of this compound in prodrug design, and how is its release kinetics modulated?

- Case Study : Amphiphilic prodrugs of 5-fluoro-2'-deoxyuridine (5-FdU) use similar nitroaromatic backbones for controlled release .

- Methodology :

- Coupling : Attach via a pH-sensitive linker (e.g., hydrazone) using EDC/NHS chemistry.

- Release Profiling : Measure drug release in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) over 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.